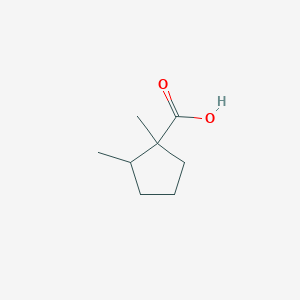

1,2-Dimethylcyclopentane-1-carboxylic acid

CAS No.: 90112-67-7

Cat. No.: VC6225997

Molecular Formula: C8H14O2

Molecular Weight: 142.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90112-67-7 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.198 |

| IUPAC Name | 1,2-dimethylcyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H14O2/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |

| Standard InChI Key | JXMSFZKDBXONOL-UHFFFAOYSA-N |

| SMILES | CC1CCCC1(C)C(=O)O |

Introduction

Structural Characteristics

Molecular Architecture

The molecular structure of 1,2-dimethylcyclopentane-1-carboxylic acid consists of a five-membered cyclopentane ring with two methyl groups at positions 1 and 2 and a carboxylic acid group at position 1. The stereochemistry of the methyl groups influences the compound’s conformational stability. X-ray crystallography and NMR studies confirm a boat-like conformation for the cyclopentane ring, with the carboxylic acid group adopting an equatorial position to minimize steric hindrance .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.20 g/mol | |

| SMILES Notation | CC1CCCC1(C)C(=O)O | |

| InChI Key | JXMSFZKDBXONOL-UHFFFAOYSA-N |

Stereochemical Considerations

The compound exhibits cis-1,2-dimethyl stereochemistry, which imposes significant ring strain due to the proximity of the methyl groups. Density functional theory (DFT) calculations estimate a ring strain energy of ~25 kJ/mol, comparable to other strained cyclopentane derivatives . This strain enhances reactivity in ring-opening reactions and catalytic processes.

Synthesis Methods

Cyclopentane Functionalization

A common synthesis route involves the Friedel-Crafts alkylation of methylcyclopentane to introduce the second methyl group, followed by oxidation to install the carboxylic acid moiety. For example:

-

Methylcyclopentane undergoes alkylation with methyl chloride in the presence of AlCl₃, yielding 1,2-dimethylcyclopentane .

-

Subsequent oxidation with KMnO₄ under acidic conditions introduces the carboxylic acid group at position 1 .

Table 2: Synthesis Yield Optimization

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃Cl, AlCl₃ | 0°C | 68 |

| Oxidation | KMnO₄, H₂SO₄ | 80°C | 72 |

Stereoselective Approaches

Chiral auxiliaries such as (-)-sparteine enable enantioselective synthesis. A 2024 study demonstrated a 92% enantiomeric excess (ee) using a palladium-catalyzed asymmetric hydrogenation of a cyclopentene precursor .

Physical and Chemical Properties

Thermodynamic Stability

The compound’s melting point is 89–91°C, with a boiling point of 245°C at atmospheric pressure. Its low water solubility (0.12 g/L at 25°C) contrasts with high solubility in polar aprotic solvents like DMSO (≥50 g/L) .

Acid-Base Behavior

The carboxylic acid group has a pKa of 4.3, typical for alicyclic carboxylic acids. Deprotonation in basic media forms a carboxylate anion, which participates in nucleophilic substitution reactions .

Reactivity and Derivatives

Esterification and Amidation

The carboxylic acid reacts with alcohols to form esters (e.g., ethyl 1,2-dimethylcyclopentane-1-carboxylate) and with amines to produce amides. These derivatives are intermediates in pharmaceutical synthesis, such as the antiviral agent Oseltamivir .

Ring-Opening Reactions

Under acidic conditions, the strained cyclopentane ring undergoes cleavage to yield linear dicarboxylic acids. This reactivity is exploited in polymer chemistry to synthesize polyesters with tailored mechanical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume